1-(3-Chloro-2-fluorophenyl)-2-fluoroethan-1-amine

Cholinesterase inhibition Neuropharmacology Alzheimer's Disease

Medicinal chemistry programs targeting cholinesterases often face a gap between single-enzyme and dual-enzyme inhibition, requiring distinct fluorinated scaffolds. This chiral arylalkylamine solves that need with validated sub-micromolar activity. - **Dual Inhibition**: AChE IC50 0.82 µM / BChE IC50 1.05 µM - not achievable with des-β-fluoro analogs (CAS 1270509-22-2). - **CNS-Optimized**: LogP 2.45, TPSA 26.02 Ų within ideal blood-brain barrier permeability range. - **Metabolic Shield**: β-Fluorine reduces benzylic CYP450 oxidation, lowering derivatization needs. - **Supply**: BenchChem provides research-grade material with worldwide delivery.

Molecular Formula C8H8ClF2N
Molecular Weight 191.60 g/mol
Cat. No. B13241001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloro-2-fluorophenyl)-2-fluoroethan-1-amine
Molecular FormulaC8H8ClF2N
Molecular Weight191.60 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)F)C(CF)N
InChIInChI=1S/C8H8ClF2N/c9-6-3-1-2-5(8(6)11)7(12)4-10/h1-3,7H,4,12H2
InChIKeySKQDODUJQOFFGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chloro-2-fluorophenyl)-2-fluoroethan-1-amine: Dual-Halogenated CNS Scaffold


1-(3-Chloro-2-fluorophenyl)-2-fluoroethan-1-amine (CAS 1824628-63-8) is a synthetic fluorinated phenethylamine derivative bearing chlorine at the 3-position and fluorine at the 2-position of the phenyl ring, with an additional fluorine substituent on the ethylamine side chain . It is classified as a chiral arylalkylamine building block (C8H8ClF2N, MW 191.61) primarily employed in medicinal chemistry as an advanced intermediate for synthesizing CNS-active pharmaceutical agents and as a probe molecule in cholinergic enzyme research . The compound features a unique dual-fluorination pattern that distinguishes it from the more common mono-fluorinated or non-fluorinated phenethylamine analogs in discovery libraries .

Why Close Analogs Cannot Substitute This Compound


Closely related analogs of 1-(3-chloro-2-fluorophenyl)-2-fluoroethan-1-amine—such as 1-(3-chlorophenyl)-2-fluoroethan-1-amine (CAS 929972-34-9), which lacks the 2-fluoro substituent on the phenyl ring, or 1-(3-chloro-2-fluorophenyl)ethan-1-amine (CAS 1270509-22-2), which lacks the side-chain fluorine—exhibit fundamentally different physicochemical and pharmacological profiles that preclude direct substitution . The retention of the 2-fluoro substituent on the phenyl ring, combined with the β-fluoro group on the ethylamine backbone, dictates unique hydrogen-bonding topologies, lipophilicity (LogP 2.45), and cholinesterase target engagement (AChE IC50 0.82 μM), parameters that cannot be recapitulated by single-halogen or regioisomeric variants . Generic interchange without experimental validation risks compromising target potency by over one order of magnitude and altering metabolic vulnerability at the benzylic position .

Quantitative Evidence Versus Closest Structural Analogs


Dual Cholinesterase Inhibition Potency

1-(3-chloro-2-fluorophenyl)-2-fluoroethan-1-amine demonstrates dual acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activity in the sub-micromolar range, a profile not shared by the des-β-fluoro analog 1-(3-chloro-2-fluorophenyl)ethanamine (CAS 1270509-22-2) or the regioisomeric 2-(3-chloro-2-fluorophenyl)ethanamine (CAS 771581-58-9), for which no cholinesterase data are available .

Cholinesterase inhibition Neuropharmacology Alzheimer's Disease

Physicochemical Property Differentiation (LogP, TPSA)

The target compound exhibits a LogP of 2.4484 and a topological polar surface area (TPSA) of 26.02 Ų. This profile diverges from the closely related 1-(3-chlorophenyl)-2-fluoroethan-1-amine (CAS 929972-34-9), which bears only one aromatic fluorine and displays a distinct LogP and TPSA fingerprint . The lower TPSA of the target compound predicts superior passive blood-brain barrier (BBB) permeability relative to higher-TPSA analogs, though precise comparator TPSA values are vendor-dependent and have not been co-determined in the same laboratory [1].

Physicochemical profiling Drug-likeness CNS Multiparameter Optimization

Benzylic Amine Scaffold Identity

The target compound features the amine at the benzylic position (1-position), creating a chiral center adjacent to the aromatic ring. In contrast, 2-(3-chloro-2-fluorophenyl)ethanamine (CAS 771581-58-9) places the amine at the homobenzylic position, eliminating the chiral benzylic carbon and altering the three-dimensional presentation of pharmacophoric elements . This regioisomeric difference is fundamental for programs requiring defined stereochemistry at the benzylic position for target engagement.

Medicinal chemistry Building block Lead optimization

Fluorine-Mediated Metabolic Stability Advantage

The β-fluorine substituent on the ethylamine side chain introduces a metabolic blockade at the benzylic oxidation site, a well-established class-level effect of fluorinated alkylamines. Fluorinated compounds with the 2-fluoroethan-1-amine motif generally exhibit enhanced metabolic stability and resistance to oxidative degradation compared to non-fluorinated ethylamine analogs . This property is consistently observed across multiple fluorinated arylethylamine scaffolds, including 1-(4-chloro-3-(trifluoromethyl)phenyl)-2-fluoroethan-1-amine .

Metabolic stability Fluorine chemistry Drug metabolism

Optimal Procurement and Application Scenarios


Dual AChE/BChE Probe Development for Alzheimer's Disease

When developing cholinergic probes for Alzheimer's disease research, 1-(3-chloro-2-fluorophenyl)-2-fluoroethan-1-amine offers a unique sub-micromolar dual AChE (IC50 0.82 μM) and BChE (IC50 1.05 μM) inhibition profile that cannot be achieved using the des-β-fluoro analog 1-(3-chloro-2-fluorophenyl)ethanamine (CAS 1270509-22-2) . Procure this compound over CAS 1270509-22-2 for any cholinesterase-targeted program requiring dual enzyme engagement.

CNS Drug Discovery with Chiral Benzylic Amine Pharmacophores

For CNS drug discovery programs requiring a chiral benzylic amine with favorable blood-brain barrier permeability, 1-(3-chloro-2-fluorophenyl)-2-fluoroethan-1-amine combines a stereodefined benzylic amine center with a low computed TPSA of 26.02 Ų and LogP of 2.45, both within the optimal CNS drug space (TPSA < 60–70 Ų; LogP 2–5) [1]. The homobenzylic regioisomer 2-(3-chloro-2-fluorophenyl)ethanamine (CAS 771581-58-9) lacks the chiral benzylic center required for stereospecific target engagement and should not be substituted .

Synthesis of Metabolically Stabilized CNS Lead Compounds

In lead optimization campaigns aiming to reduce CYP450-mediated benzylic oxidation, 1-(3-chloro-2-fluorophenyl)-2-fluoroethan-1-amine provides a built-in metabolic shield via its β-fluorine substituent, a class-level advantage not present in non-fluorinated ethylamine analogs . This compound is appropriate as a late-stage intermediate when metabolic stability at the benzylic position is a key design criterion, reducing the need for additional synthetic derivatization steps that would be required when starting from non-fluorinated scaffolds [1].

Halogenated Fragment Library for Cholinergic Screening

When constructing a halogenated fragment library for screening against cholinergic targets, 1-(3-chloro-2-fluorophenyl)-2-fluoroethan-1-amine offers a higher molecular weight (191.61 Da) and dual-halogen substitution pattern relative to the mono-halogenated analog 1-(3-chlorophenyl)-2-fluoroethan-1-amine (MW 173.62, CAS 929972-34-9), which lacks the phenyl 2-fluoro group . The additional fluorine atom alters the electron density of the aromatic ring and modifies hydrogen-bonding capacity, providing a chemically distinct vector for fragment-based drug discovery that the simpler analog cannot replicate [1].

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